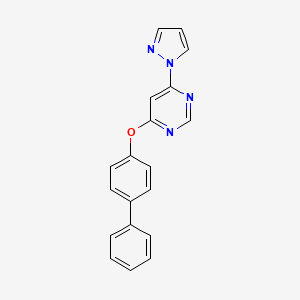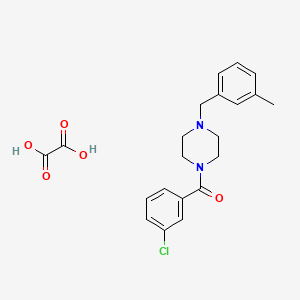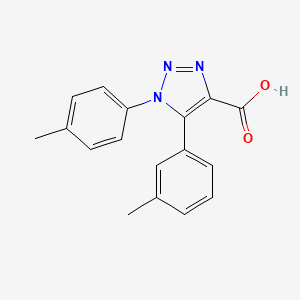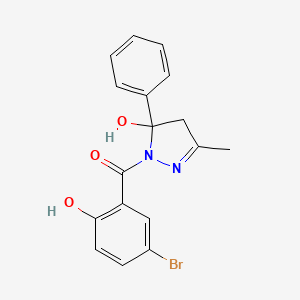![molecular formula C20H20N2O5 B5153452 3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153452.png)
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BMDP and belongs to the family of pyrrolidinophenone compounds. BMDP is a psychoactive drug that has been studied for its potential use in treating various conditions.
作用机制
BMDP acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. It has been reported to exhibit higher binding affinity for the dopamine transporter compared to other pyrrolidinophenone compounds. The inhibition of dopamine reuptake leads to an increase in dopamine levels in the brain, which can result in various physiological and behavioral effects.
Biochemical and Physiological Effects:
BMDP has been reported to exhibit various biochemical and physiological effects, including increased locomotor activity, hyperthermia, and stereotypy. It has also been reported to induce the release of dopamine and norepinephrine in the brain. BMDP has been studied for its potential use in treating conditions such as ADHD, depression, and drug addiction.
实验室实验的优点和局限性
BMDP has several advantages for use in lab experiments, including its potent binding affinity for the dopamine transporter and its unique chemical structure, which makes it a potential forensic marker. However, there are also limitations to its use, including its potential for abuse and its potential side effects.
未来方向
There are several future directions for research on BMDP, including its potential use in treating various conditions, its mechanism of action, and its biochemical and physiological effects. Further studies are needed to determine the long-term effects of BMDP and its potential for abuse. Additionally, research is needed to develop new synthesis methods for BMDP and to explore its potential as a forensic marker.
Conclusion:
In conclusion, BMDP is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been studied for its potential use in treating various conditions, as well as its potential as a forensic marker. Further research is needed to determine the long-term effects of BMDP and to explore its potential for abuse.
合成方法
The synthesis of BMDP involves the reaction of 4-ethoxybenzaldehyde with 3,4-methylenedioxyphenyl-2-nitropropene in the presence of ammonium acetate and acetic acid. The resulting intermediate is then reduced using sodium borohydride to produce BMDP. This method has been reported in the literature and has been used to synthesize BMDP for research purposes.
科学研究应用
BMDP has been studied for its potential use in various fields, including medicinal chemistry, neuropharmacology, and forensic science. It has been reported to exhibit potent binding affinity for the dopamine transporter, which makes it a potential candidate for treating conditions such as attention deficit hyperactivity disorder (ADHD) and drug addiction. BMDP has also been studied for its potential use as a forensic marker due to its unique chemical structure.
属性
IUPAC Name |
3-(1,3-benzodioxol-5-ylmethylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-2-25-15-6-4-14(5-7-15)22-19(23)10-16(20(22)24)21-11-13-3-8-17-18(9-13)27-12-26-17/h3-9,16,21H,2,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVYKENCBNXUGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5932288 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5153379.png)

![1-(3-ethoxybenzyl)-4-[2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5153402.png)
![3-[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5153406.png)

![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B5153431.png)

![3-(3-chlorophenyl)-2-ethyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5153443.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B5153455.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5153462.png)


![2-{2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}pyrazine](/img/structure/B5153482.png)